molecular formula C9H6BrF2N3 B13580644 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

Katalognummer: B13580644
Molekulargewicht: 274.06 g/mol
InChI-Schlüssel: GKXJKJJAOZQQJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which are attached to the pyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluoroaniline, which is then subjected to further reactions to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide and n-butyllithium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

The uniqueness of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine lies in its pyrazole core, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H6BrF2N3

Molekulargewicht

274.06 g/mol

IUPAC-Name

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)

InChI-Schlüssel

GKXJKJJAOZQQJL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.